1-(Azetidin-3-yl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of azetidines has been a topic of interest in recent research. For instance, a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed .Molecular Structure Analysis
The molecular formula of 1-(Azetidin-3-yl)ethanol is C5H11NO. The presence of -CH of the azetidine ring has been validated in synthesized derivatives .Chemical Reactions Analysis
Azetidines are known for their reactivity and have been used in various chemical reactions. For example, they have been used in the synthesis of 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues .Physical and Chemical Properties Analysis
The molecular weight of this compound is 101.15 g/mol. More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Gold-Catalyzed Synthesis of Azetidin-3-ones
Researchers have developed a method to prepare azetidin-3-ones, crucial heterocycles in organic synthesis and pharmaceutical chemistry, from propargylic alcohols using gold-catalyzed alkyne intermolecular oxidation. This process exhibits high efficiency and leverages readily available materials, demonstrating the versatility of azetidin-3-yl compounds in chemical synthesis (Ping Tan & J. Xiang, 2013).
β-Lactam Synthon in Organic Synthesis
Azetidin-2-one, a β-lactam, serves as a synthon for creating a wide array of biologically significant organic molecules. This research highlights the utility of β-lactam chemistry in synthesizing aromatic β-amino acids, peptides, and other derivatives, leveraging the strained ring of azetidin-2-one for various chemical transformations (A. Deshmukh et al., 2004).
Antimicrobial Activity of Azetidinones
A study on azetidinones derived from selective ester cleavage in azetidinone compounds showed these new derivatives possess antimicrobial properties. This research emphasizes the potential of azetidin-3-yl compounds in developing new antimicrobial agents (G. Singh & T. Pheko, 2008).
Synthesis of Cyclic Polyamines
Research on synthesizing cyclic polyamines from amino alcohols using enzymatic methods has expanded the range of polyamine products. This study suggests that azetidin-based compounds can be transformed into valuable polyamines for various applications, including drug and gene delivery (K. E. Cassimjee et al., 2012).
Preparation of Aryloxetanes and Arylazetidines
An innovative nickel-mediated alkyl-aryl Suzuki coupling method has been developed for incorporating oxetan-3-yl and azetidin-3-yl groups into aromatic systems. This technique underscores the importance of azetidin-3-yl derivatives in medicinal chemistry, providing efficient pathways to install these motifs into various compounds (M. Duncton et al., 2008).
Mechanism of Action
While the specific mechanism of action for 1-(Azetidin-3-yl)ethanol is not mentioned in the search results, azetidines are known as potent mechanism-based inhibitors of several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme .
Safety and Hazards
Properties
IUPAC Name |
1-(azetidin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUGVDXQRKCSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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